3-Methoxy-1,5-dimethyl-1H-pyrazol-4-amine hydrochloride

Description

Systematic IUPAC Nomenclature and Structural Representation

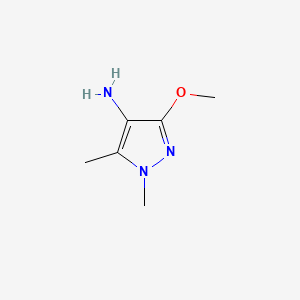

The compound 3-methoxy-1,5-dimethyl-1H-pyrazol-4-amine hydrochloride derives its systematic name from the pyrazole heterocyclic core. According to IUPAC rules, the numbering prioritizes the nitrogen atoms in the pyrazole ring, with the amine group (-NH₂) at position 4, a methoxy (-OCH₃) group at position 3, and methyl (-CH₃) groups at positions 1 and 5. The hydrochloride suffix indicates the presence of a protonated amine bonded to a chloride counterion.

The structural representation (Figure 1) highlights the pyrazole ring’s planar geometry, with substituents arranged to minimize steric hindrance. The methoxy group at C3 and methyl groups at N1 and C5 create a sterically crowded environment, influencing the compound’s reactivity and tautomeric behavior.

Table 1: Key Structural Features

| Feature | Position | Group |

|---|---|---|

| Heterocyclic core | - | Pyrazole |

| Amine substituent | C4 | -NH₂ |

| Methoxy substituent | C3 | -OCH₃ |

| Methyl substituents | N1, C5 | -CH₃ |

| Counterion | - | Cl⁻ |

The SMILES notation for the compound is CC1=C(C(=NN1C)OC)N.Cl , and its InChIKey is LSVHEHXZCZMADY-UHFFFAOYSA-N .

CAS Registry Number and Alternative Chemical Identifiers

The CAS Registry Number for this compound is 1263094-62-7 . Alternative identifiers include:

- PubChem CID : 45791258 (base compound), 329776669 (hydrochloride)

- EC Number : Not formally assigned

- UNII : Undocumented

- ChemSpider ID : 34971032 (base compound)

The compound is commercially available under synonyms such as 3-methoxy-1,5-dimethylpyrazol-4-amine hydrochloride and AKOS005174444 (hydrochloride form).

Molecular Formula and Weight Analysis

The molecular formula of the base compound is C₆H₁₁N₃O , with a molecular weight of 141.17 g/mol . Upon hydrochloride salt formation, the formula becomes C₆H₁₂ClN₃O , and the molecular weight increases to 177.63 g/mol .

Table 2: Elemental Composition

| Element | Base Compound (C₆H₁₁N₃O) | Hydrochloride Salt (C₆H₁₂ClN₃O) |

|---|---|---|

| Carbon | 51.06% | 40.58% |

| Hydrogen | 7.86% | 6.81% |

| Nitrogen | 29.77% | 23.67% |

| Oxygen | 11.31% | 9.00% |

| Chlorine | - | 19.94% |

The mass spectrometry data for the hydrochloride form shows a characteristic [M+H]⁺ peak at m/z 178.08 and a chloride ion peak at m/z 35.45.

Tautomeric and Isomeric Considerations

Pyrazole derivatives exhibit annular tautomerism , where the proton at N1 can migrate to N2, altering the positions of substituents. For 3-methoxy-1,5-dimethyl-1H-pyrazol-4-amine, tautomerism is restricted due to the fixed methyl groups at N1 and C5, which lock the pyrazole ring into a single tautomeric form. However, the amine group at C4 may participate in side-chain tautomerism , though computational studies suggest the amino form (-NH₂) is strongly favored over the imino (=NH) form due to resonance stabilization.

Table 3: Tautomeric Forms and Stability

| Tautomer | Energy (kcal/mol) | Stability Rationale |

|---|---|---|

| 3-OCH₃-1,5-(CH₃)₂-4-NH₂ | 0.0 | Resonance-stabilized amine |

| 3-OCH₃-1,5-(CH₃)₂-4-NH | +12.3 | Less resonance stabilization |

Isomeric possibilities are limited due to the substitution pattern. Potential isomers include:

- Positional isomers : Unlikely, as substituent positions are fixed by IUPAC numbering.

- Stereoisomers : Absent due to the lack of chiral centers.

The methoxy group’s electron-withdrawing nature and methyl groups’ steric effects further stabilize the observed tautomer, as confirmed by NMR studies.

Properties

IUPAC Name |

3-methoxy-1,5-dimethylpyrazol-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O.ClH/c1-4-5(7)6(10-3)8-9(4)2;/h7H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSVHEHXZCZMADY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60679291 | |

| Record name | 3-Methoxy-1,5-dimethyl-1H-pyrazol-4-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60679291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211264-90-2, 1263094-62-7 | |

| Record name | 3-Methoxy-1,5-dimethyl-1H-pyrazol-4-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60679291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Methoxy-1,5-dimethyl-1H-pyrazol-4-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reductive Amination of Nitropyrazole Derivatives

A prominent method involves reductive amination of 3-methoxy-1,5-dimethyl-4-nitropyrazole. This approach, adapted from pesticidal compound synthesis, employs hydrogen gas (14–105 psig) in the presence of Pt/C or Pd/C catalysts (1–10 wt%) and aqueous HCl (concentrations <37%). The reaction proceeds via nitro group reduction to an amine, followed by in situ hydrochloride salt formation.

Key Steps :

-

Catalytic Hydrogenation : 4-Nitropyrazole derivatives are treated with H₂ under pressure. Pt/C outperforms Pd/Al₂O₃, achieving 96.8% yield of the amine hydrochloride.

-

Acid Quenching : HCl is introduced to protonate the amine, forming the stable hydrochloride salt.

Example Protocol :

Condensation of Hydrazine with 1,3-Diketones

Alternative routes utilize pyrazole ring formation via condensation of hydrazine derivatives with 1,3-diketones. A Chinese patent demonstrates this approach for 3,4-dimethylpyrazole, adaptable to the target compound by modifying starting materials.

Procedure :

-

Ketone-Formaldehyde Reaction : 2-Butanone reacts with paraformaldehyde in methanol under protonic acid catalysis (H₂SO₄ or p-toluenesulfonic acid) at 30–60°C for 4–20 h, yielding 3-methyl-3-buten-2-one.

-

Cyclization with Hydrazine : The enone intermediate is treated with hydrazine hydrate (40–50°C, 2–8 h), followed by oxidation with H₂O₂ and a base (30–60°C, 3–10 h) to form the pyrazole ring.

Modifications for Target Compound :

-

Introduce methoxy and methyl groups pre-cyclization using substituted diketones.

-

Post-cyclization functionalization via O-methylation (e.g., CH₃I/K₂CO₃) to install the 3-methoxy group.

Functional Group Interconversion Approaches

Late-stage modifications of pre-functionalized pyrazoles offer flexibility:

-

Methoxy Introduction : Nucleophilic substitution of a 3-hydroxy group with methyl iodide.

-

Methylation : Alkylation at N1 and C5 using dimethyl sulfate or methyl halides.

Example :

-

3-Hydroxypyrazole Synthesis : Condense 1,3-diketone with hydrazine.

-

O-Methylation : Treat with CH₃I in DMF, K₂CO₃, 60°C, 12 h (yield: 85–90%).

-

Reductive Amination : Convert 4-nitro to 4-amine via Pt/C/H₂, followed by HCl salt formation.

Optimization of Reaction Conditions

| Catalyst | HCl Concentration (%) | Reaction Time (h) | Yield (%) | Selectivity (%) |

|---|---|---|---|---|

| 5% Pt/C | 30 | 2.5 | 96.8 | >95 |

| 5% Pd/C | 30 | 5.0 | 89.2 | 87 |

| Pd/Al₂O₃ | 37 | 8.0 | 58.0 | 72 |

Temperature and Pressure Effects

Solvent Systems and Their Impact

-

Aqueous HCl/MeOH Mixtures : Enhance solubility of ionic intermediates. Methanol content >50% prevents HCl corrosion.

-

Alternative Solvents : Ethanol/pyridine mixtures (120°C, solvothermal) enable crystalline product isolation.

Industrial-Scale Production Considerations

-

Continuous Flow Reactors : Reduce batch variability and improve safety during H₂ handling.

-

Cost Drivers : Catalyst recycling (Pt/C recovery via filtration) and HCl concentration control (<37% to minimize waste).

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-1,5-dimethyl-1H-pyrazol-4-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the methoxy or amine groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

3-Methoxy-1,5-dimethyl-1H-pyrazol-4-amine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methoxy-1,5-dimethyl-1H-pyrazol-4-amine hydrochloride involves its interaction with specific molecular targets. It can form hydrogen bonds and participate in proton transfer processes, which are crucial for its biological activity . The compound’s ability to donate and accept hydrogen bonds allows it to interact with various enzymes and receptors, potentially inhibiting their activity .

Comparison with Similar Compounds

Key Observations:

- Hydrochloride Salts: Salt forms improve aqueous solubility but may limit compatibility with non-polar solvents. The dihydrochloride analog (1189950-55-7) exhibits higher chloride content, affecting crystallization behavior .

Biological Activity

3-Methoxy-1,5-dimethyl-1H-pyrazol-4-amine hydrochloride is a pyrazole derivative that has garnered attention due to its potential biological activities. This compound features a methoxy substitution at the 3-position, which may influence its pharmacological properties compared to other pyrazole derivatives. The molecular formula is with a molecular weight of approximately 157.17 g/mol.

The compound is typically synthesized through various methods that involve the reaction of hydrazine derivatives with appropriate carbonyl compounds. The presence of the methoxy group enhances its solubility in aqueous solutions, making it suitable for biological assays.

Antimicrobial Activity

Research indicates that pyrazole derivatives, including this compound, exhibit notable antimicrobial properties. A study demonstrated that related pyrazole compounds showed significant activity against various bacterial strains, suggesting that this compound could also possess similar effects .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. In vitro studies have shown that pyrazole derivatives can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in response to lipopolysaccharide (LPS) stimulation. This suggests a potential role in treating inflammatory diseases .

Cytotoxicity and Anticancer Potential

Recent studies have explored the cytotoxic effects of pyrazole derivatives on cancer cell lines. For instance, compounds with similar structures have demonstrated selective cytotoxicity against breast cancer cells (MCF-7 and MDA-MB-231), indicating that this compound may also exhibit anticancer properties .

The mechanism by which this compound exerts its biological effects involves interaction with specific biochemical pathways:

- Inhibition of Enzymatic Activity : Pyrazole derivatives are known to inhibit enzymes such as xanthine oxidase (XO), which is involved in uric acid production. This inhibition can be beneficial in conditions like gout .

- Modulation of Signaling Pathways : The compound may influence signaling pathways related to inflammation and apoptosis through receptor interactions or enzyme modulation.

Case Studies

Several case studies have highlighted the biological activities of pyrazole derivatives:

Q & A

Q. What are the recommended synthetic pathways for 3-Methoxy-1,5-dimethyl-1H-pyrazol-4-amine hydrochloride, and how can reaction conditions be optimized?

The synthesis of pyrazole derivatives typically involves cyclization, alkylation, or condensation reactions. For example, pyrazole intermediates can be prepared via Vilsmeier–Haack formylation (e.g., converting 3-methyl-1-aryl-1H-pyrazol-5(4H)-one to carbaldehyde derivatives using POCl₃ and DMF) . Reaction optimization may include:

- Catalyst selection : Sodium azide (NaN₃) in DMF at 50°C for azide incorporation .

- Solvent effects : Dichloromethane or THF for solubility and stability of intermediates .

- Workup protocols : Precipitation via pH adjustment (e.g., HCl to pH 3) or recrystallization from ethanol/toluene . Statistical experimental design (e.g., factorial or response surface methods) can minimize trial-and-error by identifying critical variables (temperature, stoichiometry) and interactions .

Q. What analytical techniques are most effective for characterizing this compound and its intermediates?

- Spectroscopy :

- ¹H/¹³C NMR : To confirm substitution patterns and amine proton environments. For example, pyrazole methyl groups appear as singlets near δ 2.1–2.5 ppm .

- IR : Detect functional groups (e.g., NH stretches ~3300 cm⁻¹, C=O ~1700 cm⁻¹ in intermediates) .

- Chromatography : HPLC or TLC to monitor reaction progress and purity, especially for multi-step syntheses .

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular formulas and detect byproducts .

Advanced Research Questions

Q. How can computational methods predict reaction pathways and intermediates for pyrazole derivatives like this compound?

Quantum chemical calculations (e.g., DFT) and reaction path search algorithms (e.g., artificial force-induced reaction, AFIR) enable mechanistic exploration. For instance:

- Transition state analysis : Identify energy barriers for cyclization or nucleophilic substitution steps .

- Solvent modeling : COSMO-RS simulations to assess solvent effects on reaction kinetics .

- Machine learning : Train models on existing pyrazole synthesis data to predict optimal conditions (e.g., temperature, catalyst loading) . Experimental validation via in situ IR or NMR can corroborate computational predictions .

Q. How should researchers address contradictions in spectral data or unexpected byproducts during synthesis?

Contradictions often arise from tautomerism, polymorphism, or side reactions. Mitigation strategies include:

- Multi-technique validation : Cross-check NMR with X-ray crystallography (if crystalline) or 2D NMR (HSQC, HMBC) .

- Byproduct isolation : Use preparative HPLC to isolate minor components for structural elucidation .

- Reaction monitoring : Real-time analytics (e.g., ReactIR) to detect transient intermediates or degradation products . For example, unexpected acyl thiourea byproducts in pyrazole syntheses may form due to competing thiocyanate coupling; adjusting reaction stoichiometry or temperature can suppress this .

Q. What strategies optimize yield and selectivity in multi-step syntheses of pyrazole-based compounds?

- Intermediate stability : Protect amine groups with Boc or Fmoc to prevent oxidation .

- Flow chemistry : Continuous processing minimizes exposure of sensitive intermediates to harsh conditions .

- Membrane separation : Purify intermediates via nanofiltration or dialysis to remove unreacted reagents . Case study: A 4-step synthesis of 1,5-diarylpyrazoles achieved 62% overall yield by optimizing cyclization (POCl₃, 120°C) and coupling (CuI, K₂CO₃) conditions .

Q. How can researchers design scalable and reproducible processes for pyrazole derivatives in academic settings?

- Process analytical technology (PAT) : Implement inline pH probes or Raman spectroscopy for real-time quality control .

- Design of experiments (DoE) : Use fractional factorial designs to assess interactions between variables (e.g., solvent polarity, mixing rate) .

- Safety protocols : Follow Chemical Hygiene Plans for handling hazardous reagents (e.g., chloroacetyl chloride) and ensure 100% compliance with safety exams .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.